N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

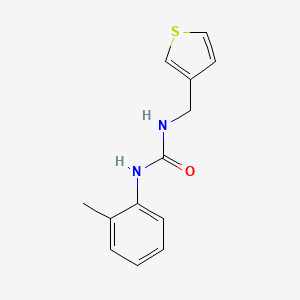

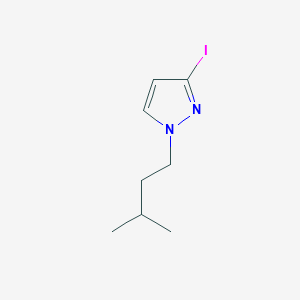

“N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide” is a complex organic compound that contains a furan ring, a phenyl group, and an amide group. Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . The phenyl group is a functional group that consists of six carbon atoms joined together in a planar cycle, with one hydrogen atom attached to each carbon atom. The amide group consists of a carbonyl group (C=O) linked to a nitrogen atom.

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A mixture of Lewis acids (ZrCl 4 /ZnI 2) acts as a catalyst and the yields are between 75% and 89% .Molecular Structure Analysis

The molecular structure of “N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide” would be complex due to the presence of the furan ring, phenyl group, and amide group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom .Chemical Reactions Analysis

Furans are known to undergo a variety of chemical reactions. They are important building blocks in organic chemistry . Various R&D studies reported all types of improvements in the manufacture of furan resulting from detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .Wissenschaftliche Forschungsanwendungen

Valorization of Sugars from Biomass

Research into the valorization of sugars from lignocellulosic biomass has highlighted the importance of furan derivatives such as 5-hydroxymethylfurfural (5-HMF) and furfural. These compounds are valuable as building blocks for producing chemicals and fuels, demonstrating the potential industrial and environmental applications of furan-related chemistry (Esteban, Vorholt, & Leitner, 2020).

Biomass Conversion to Furan Derivatives

The conversion of plant biomass into furan derivatives has been explored as a sustainable source for new generations of polymers, functional materials, and fuels. This highlights the role of furan compounds in advancing green chemistry and sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furan Substituted Nucleobases and Nucleosides

Furan-substituted nucleobases and nucleosides have been identified as important components in medicinal chemistry. They serve as key structural elements in the development of pharmaceuticals, showcasing the biological and therapeutic relevance of furan modifications in nucleic acid analogs (Ostrowski, 2022).

Furanoditerpenoids in Pharmacology

Furanoditerpenoids, a rare group of diterpenoids containing furan rings, have been studied for their pharmacological activities. These compounds, found in a limited number of plant families, possess anti-cancer, anti-inflammatory, and antimicrobial properties, indicating the therapeutic potential of naturally occurring furan derivatives (Bao, Zhang, Ye, & Lin, 2017).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research into semisynthetic resorbable materials has included the esterification of hyaluronan, producing derivatives with varied biological properties. This work suggests potential clinical applications of furan derivatives in developing new materials for medical use (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .

Result of Action

Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The production of chemicals from biomass, including furan derivatives, offers both economic and ecological benefits .

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-16(17-11-9-15-10-12-19-13-15)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-9,11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYLZJUAELERJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2355313.png)

![N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2355314.png)

![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)

![5-Iodo-3-phenylbenzo[c]isoxazole](/img/structure/B2355323.png)

![N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2355325.png)

![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)

![Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2355328.png)